Lipoamido-PEG4-alcohol

Description

Definition and Structural Context of Lipoamido-PEG4-Alcohol

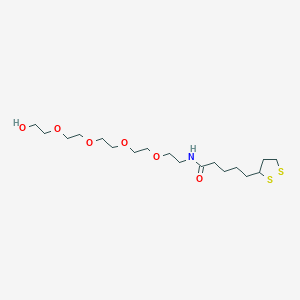

This compound is a heterobifunctional chemical compound characterized by three key components: a lipoamide (B1675559) group, a tetraethylene glycol (PEG4) spacer, and a terminal alcohol group. nih.gov Its systematic IUPAC name is 5-(dithiolan-3-yl)-N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide. nih.gov

Integration within the Lipoic Acid and Polyethylene (B3416737) Glycol (PEG) Chemical Family

The foundational elements of this compound are rooted in two well-established chemical families: lipoic acid and polyethylene glycol (PEG).

Lipoic Acid: This is a naturally occurring dithiol compound that plays a crucial role as a cofactor in various metabolic reactions. nih.gov The lipoamide portion of the molecule is derived from lipoic acid and contains a disulfide bond within a five-membered ring. broadpharm.com This disulfide bond is a key feature, as it can be cleaved under reducing conditions, a property that is exploited in applications like controlled drug release.

Polyethylene Glycol (PEG): PEG is a polymer of ethylene (B1197577) oxide and is widely utilized in biomedical applications due to its biocompatibility, non-immunogenicity, and high water solubility. chempep.com The "PEG4" in this compound signifies a discrete chain length of four ethylene glycol units. lifetein.com This precise length is a hallmark of modern PEG linkers, which have moved away from polydisperse mixtures to monodisperse compounds, allowing for greater control and reproducibility in chemical syntheses. chempep.com

Significance of the PEG4 Spacer and Terminal Alcohol Functionality

The PEG4 spacer and the terminal alcohol group are not merely passive components; they impart critical functionalities to the molecule.

PEG4 Spacer: The tetraethylene glycol spacer serves multiple purposes. Its hydrophilic nature significantly enhances the aqueous solubility of the molecule and any conjugate it is attached to. broadpharm.comthermofisher.com This is particularly advantageous when working with hydrophobic biomolecules. Furthermore, the flexible PEG chain acts as a spacer arm, reducing steric hindrance between the conjugated molecules and allowing for more efficient interactions. lifetein.com The defined length of the PEG4 unit allows for precise control over the distance between the two ends of the linker. chempep.com

Terminal Alcohol Functionality: The primary alcohol group at the terminus of the PEG chain provides a reactive site for further chemical modifications. uzh.chrsc.org This hydroxyl group can be readily derivatized to introduce other functional groups, making this compound a versatile building block in the synthesis of more complex molecules. broadpharm.com For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be reacted with various coupling agents to attach other molecules of interest. uzh.ch

Historical Development and Evolution of PEGylated Lipoamides in Research

The journey of PEGylated compounds in research began in the 1970s with the initial exploration of conjugating PEG to proteins to improve their pharmacokinetic properties. chempep.comnih.gov This process, known as PEGylation, was found to enhance the stability and circulation time of proteins while reducing their immunogenicity. chempep.comnih.gov A significant milestone was the FDA approval of a PEGylated protein therapeutic in the 1990s, which solidified the clinical potential of this technology. nih.gov

The application of PEGylation soon expanded to drug delivery systems, where PEG was conjugated to nanocarriers like liposomes and nanoparticles to improve their biodistribution and targeting capabilities. nih.gov The development of monodisperse PEG linkers in the 1990s marked a crucial step forward, offering more precise control over the structure and properties of the resulting conjugates. chempep.com

The integration of lipoic acid into these PEGylated structures, creating PEGylated lipoamides, was a logical progression. Researchers recognized the potential of the lipoamide's disulfide bond for creating reducible linkers, which are valuable for triggered drug release in the reducing environment of the cell. This led to the synthesis of a variety of PEGylated lipoamides with different PEG chain lengths and terminal functional groups, including the alcohol functionality found in this compound. axispharm.com These compounds have been instrumental in the development of advanced drug delivery systems, diagnostic tools, and materials with specific, tunable properties. purepeg.com

Conceptual Frameworks in Bioconjugation and Materials Science

This compound is a prime example of a molecule that fits seamlessly into the conceptual frameworks of both bioconjugation and materials science.

Bioconjugation: In bioconjugation, the goal is to link biomolecules, such as proteins or antibodies, to other molecules or surfaces. this compound serves as a heterobifunctional linker in this context. The lipoamide end can be used for attachment to surfaces or other molecules, while the terminal alcohol can be modified to react with specific functional groups on a biomolecule. rsc.org The PEG4 spacer plays a vital role in maintaining the biological activity of the conjugated biomolecule by providing a flexible, hydrophilic bridge that minimizes steric hindrance and aggregation. lifetein.comyh-bio.info

Materials Science: In materials science, this compound can be used to modify the surface properties of materials. For example, it can be used to create self-assembled monolayers on gold surfaces, with the lipoic acid group providing a strong anchor to the gold and the PEG chain extending outwards, creating a hydrophilic and biocompatible surface. core.ac.uk This is particularly useful in the development of biosensors and other medical devices. The terminal alcohol group offers a point of attachment for other functional molecules, allowing for the creation of multifunctional surfaces. broadpharm.com

Scope and Academic Relevance in Contemporary Research

The academic relevance of this compound and similar PEGylated lipoamides remains high, with ongoing research exploring their potential in a variety of cutting-edge applications.

Drug Delivery: These compounds are being investigated for the development of targeted and controlled-release drug delivery systems. The lipoamide moiety can be used to create nanoparticles that can be loaded with therapeutic agents, while the PEG spacer enhances their stability and circulation time. biosynth.com The disulfide bond can be designed to break in the presence of specific biological triggers, leading to the release of the drug at the desired site.

PROTACs: Lipoamido-PEG4-acid, a closely related compound, is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic agents that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. medchemexpress.com The linker is a critical component of the PROTAC, and the properties of the PEG chain can influence the efficacy of the final molecule. medchemexpress.com

Diagnostics: In the field of diagnostics, PEGylated lipoamides are used to functionalize nanoparticles for use in colorimetric enzyme assays. core.ac.uk These assays can be used for the sensitive and selective detection of disease biomarkers. core.ac.uk

Peptide-Drug Conjugates (PDCs): The use of PEG linkers is also being explored in the development of peptide-drug conjugates (PDCs), which are a promising new class of targeted therapeutics.

Properties

Molecular Formula |

C18H35NO6S2 |

|---|---|

Molecular Weight |

425.6 g/mol |

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C18H35NO6S2/c20-7-9-23-11-13-25-15-14-24-12-10-22-8-6-19-18(21)4-2-1-3-17-5-16-26-27-17/h17,20H,1-16H2,(H,19,21) |

InChI Key |

SBWLDAYVUHENHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Strategies for Lipoamido-PEG4-Alcohol Synthesis

The creation of this compound is a multi-step process that involves the precise and controlled formation of an amide bond between lipoic acid and a PEGylated amine, often requiring strategic use of protecting groups to ensure selectivity.

The core of the this compound synthesis is the formation of a stable amide bond between the carboxylic acid of lipoic acid and the primary amine of an amino-PEG4-alcohol precursor. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Several methods are employed for this purpose.

One common approach involves the use of carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate and suppress side reactions. google.com The DCC activates the carboxyl group of lipoic acid, which is then attacked by the amine of the PEG linker. google.com Another strategy is the formation of a mixed carbonic-carboxylic acid anhydride (B1165640) by reacting lipoic acid with an alkyl chlorocarbonate in the presence of a tertiary amine at low temperatures. google.com This anhydride is then reacted with the amino-PEG4-alcohol to yield the desired amide. google.com

| Coupling Reagent/Method | Additive(s) | Description |

| Dicyclohexylcarbodiimide (DCC) | N-hydroxysuccinimide (NHS) | Activates the carboxylic acid to form an O-acylisourea intermediate, which can be converted to a more stable NHS ester before reacting with the amine. google.com |

| Alkyl Chlorocarbonate | Tertiary Amine (e.g., Triethylamine) | Forms a mixed carbonic-carboxylic acid anhydride intermediate that is highly reactive towards amines. google.com |

| HATU | Base (e.g., DIPEA) | A highly efficient coupling agent that forms an active ester, promoting rapid amide bond formation with minimal side reactions. broadpharm.com |

| EDC | N-hydroxysuccinimide (NHS) | A water-soluble carbodiimide that functions similarly to DCC, often preferred for reactions in aqueous or partially aqueous media. broadpharm.com |

This table provides an overview of common reagents used for the amidation of lipoic acid.

The tetraethylene glycol (PEG4) chain can be synthesized through stepwise elongation. This process typically involves the sequential addition of ethylene (B1197577) glycol units. Modern synthetic approaches have streamlined this process. For instance, a one-pot PEG elongation method has been developed that reduces the synthesis cycle from three steps to two. nih.gov This is achieved by using a base-labile protecting group, which allows for deprotection and the subsequent coupling reaction (a Williamson ether synthesis) to occur in the same reaction vessel, eliminating the need to isolate and purify the intermediate product. nih.gov

The precursor, Amino-PEG4-alcohol, is a key starting material. broadpharm.com This and other functionalized PEGs, such as those with terminal azide (B81097) or alkyne groups for "click chemistry," are synthesized to allow for modular assembly of complex structures. medchemexpress.combroadpharm.com

Given the multiple reactive functional groups present in the precursors—namely the carboxylic acid of lipoic acid and the hydroxyl group of the amino-PEG4-alcohol—a strategic application of protecting groups is essential to prevent unwanted side reactions, such as self-polymerization or ester formation. uchicago.edu

The concept of "orthogonal protection" is crucial, wherein different protecting groups are chosen that can be removed under distinct conditions without affecting the others. uchicago.edu For instance, the hydroxyl group of the PEG linker could be protected with an acid-labile group like dimethoxytrityl (DMT) or a silyl (B83357) ether, while the carboxylic acid of lipoic acid is activated for amidation. nih.govlibretexts.org Alternatively, if starting with a protected amino-alcohol, the amine might be protected with a Tert-butyloxycarbonyl (Boc) group, which is removed with acid, while the alcohol is protected with a group stable to those conditions. slideshare.net The selection of protecting groups must be compatible with the planned reaction conditions for both coupling and subsequent deprotection steps. uchicago.edu

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Alcohol | Benzyl | Bn | Hydrogenolysis libretexts.org |

| Alcohol | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride source (e.g., TBAF) or acid uchicago.edu |

| Alcohol | Dimethoxytrityl | DMT | Mild acid libretexts.org |

| Amine | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) slideshare.net |

| Carboxylic Acid | Benzyl Ester | OBn | Hydrogenolysis libretexts.org |

| Carboxylic Acid | tert-Butyl Ester | OtBu | Acid libretexts.org |

This table outlines common protecting groups used in the synthesis of molecules like this compound, highlighting the principle of orthogonal removal.

Post-Synthetic Derivatization via the Terminal Alcohol Group

The terminal hydroxyl group on the PEG chain of this compound is a key feature, providing a reactive handle for the covalent attachment of a wide range of molecules. broadpharm.com

The terminal alcohol can readily undergo esterification with a carboxylic acid or its activated derivative (e.g., acyl chloride, acid anhydride) to form a stable ester linkage. This reaction is a common strategy for conjugating molecules containing a carboxyl group to the this compound linker. The reaction is typically catalyzed by acid or proceeds through the use of coupling agents similar to those used in amidation. This method allows for the attachment of fluorescent dyes, small molecule drugs, or other reporter molecules.

For a more chemically robust linkage, the terminal alcohol can be converted into an ether. A standard method for this transformation is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., halide) on another molecule. This creates a stable carbon-oxygen-carbon ether bond, which is resistant to hydrolysis under a wide range of pH conditions, making it a durable linkage for various bioconjugation applications.

Oxidation to Carboxylic Acid for Alternative Coupling

A fundamental transformation of this compound is the oxidation of its primary alcohol group to a carboxylic acid, yielding Lipoamido-PEG4-acid. broadpharm.com This conversion is a critical step as the resulting carboxyl group is a versatile precursor for numerous coupling chemistries, most notably the formation of stable amide bonds with primary amines. broadpharm.com

The oxidation of primary alcohols to carboxylic acids is a well-established transformation in organic synthesis, with several methods available that offer high yields and compatibility with various functional groups. nih.gov For a molecule like this compound, which contains a sensitive dithiolane ring, mild and selective oxidation conditions are paramount. broadpharm.comnih.gov A common and effective method involves a two-step, one-pot procedure using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with an initial oxidant like sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO2). nih.gov This protocol is known for its compatibility with sensitive moieties, including oxidation-prone sulfur-containing groups. nih.gov Other reagents, such as chromium trioxide (CrO3) in the presence of periodic acid (H5IO6), can also be used effectively. organic-chemistry.org

| Oxidizing Agent(s) | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| TEMPO/NaOCl, then NaClO2 | Biphasic (e.g., DCM/water), room temperature | High selectivity for primary alcohols, mild conditions, compatible with sensitive groups like dithiolanes. nih.gov | Requires a two-step, one-pot procedure. |

| Potassium Dichromate (K2Cr2O7) / H2SO4 | Aqueous acidic solution, heat under reflux | Strong oxidant, drives reaction to completion. libretexts.org | Harsh acidic conditions, uses toxic heavy metals (chromium), may not be suitable for sensitive substrates. |

| Chromium Trioxide (CrO3) / H5IO6 | Wet acetonitrile (B52724) (MeCN), catalytic CrO3 | Catalytic use of chromium, high yields. organic-chemistry.org | Still utilizes a heavy metal reagent. |

| Fe(NO3)3·9H2O/TEMPO/MCl | O2 or air as the oxidant, room temperature | Sustainable method using a benign oxidant (O2/air) and an iron catalyst. organic-chemistry.org | Reaction kinetics may vary depending on the substrate. |

The resulting Lipoamido-PEG4-acid is a key intermediate, enabling conjugation to primary amines on proteins, peptides, or amine-modified surfaces through the formation of an amide bond. broadpharm.com

Conversion to Activated Esters or Other Electrophiles

While the carboxylic acid group of Lipoamido-PEG4-acid can be directly coupled to amines using activating agents like carbodiimides (e.g., EDC), it is often more efficient to first convert it into a more reactive electrophilic species. dovepress.com The most common strategy is the formation of an N-hydroxysuccinimide (NHS) ester.

NHS esters are highly reactive towards primary amines at neutral to slightly basic pH (7.0-8.0), forming stable amide linkages while releasing the N-hydroxysuccinimide byproduct. broadpharm.com The synthesis of the NHS ester of Lipoamido-PEG4-acid is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC). dovepress.comchemicalbook.com

| Electrophilic Group | Reagents for Formation | Target Functional Group | Key Features |

|---|---|---|---|

| N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS), EDCI or DCC | Primary amines (-NH2) | Highly reactive, forms stable amide bonds, common in bioconjugation. broadpharm.combiochempeg.com |

| Tetrafluorophenyl (TFP) Ester | Tetrafluorophenol, EDCI or DCC | Primary amines (-NH2) | More resistant to spontaneous hydrolysis than NHS esters, providing a longer half-life in aqueous solutions. |

| Acyl Azide | Conversion to hydrazide then treatment with nitrous acid | Primary amines (-NH2) | Can be used for amine coupling, though less common than NHS/TFP esters. |

The conversion to an activated ester like an NHS ester transforms the Lipoamido-PEG linker into a potent amine-reactive tool, ready for conjugation to a wide array of biological molecules. broadpharm.com

Chemo-Selective Reactions for Complex Bioconjugates

The power of this compound and its derivatives lies in the orthogonal reactivity of its two terminal ends. The lipoamide (B1675559) group, with its dithiolane ring, has a strong and specific affinity for binding to metal surfaces, particularly gold. creative-biolabs.com This interaction allows for the stable anchoring of the linker to gold nanoparticles, films, or electrodes. creative-biolabs.com

Simultaneously, the other end of the PEG chain, after modification to an electrophile such as an NHS ester, can selectively react with nucleophiles like primary amines. broadpharm.com This dual reactivity enables chemo-selective ligations, where each end of the molecule reacts with a different target without cross-reactivity. For instance, a researcher can first immobilize Lipoamido-PEG4-NHS ester onto a gold surface via the lipoamide moiety and subsequently use the exposed NHS ester to capture a protein or peptide from a solution via its lysine (B10760008) residues.

| Functional End | Reactive Partner | Resulting Linkage | Application Example |

|---|---|---|---|

| Lipoamide (Dithiolane) | Gold (Au) or other metal surfaces | Dative S-Au bonds | Immobilizing probes on biosensor surfaces; creating stable nanoparticle coatings. creative-biolabs.com |

| -OH (Alcohol) | Isocyanates, acid chlorides | Urethane, Ester | Surface modification, polymer synthesis. |

| -COOH (Carboxylic Acid) | Primary amines (with EDC) | Amide | Direct conjugation to proteins or amine-modified molecules. broadpharm.com |

| -NHS Ester | Primary amines | Amide | Efficiently labeling proteins, peptides, and oligonucleotides with primary amines. broadpharm.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of PEG linkers and their derivatives is increasingly being viewed through the lens of green chemistry to enhance sustainability and reduce environmental impact. Several of the twelve principles of green chemistry are applicable to the synthesis and modification of this compound.

Use of Safer Solvents and Auxiliaries : Polyethylene (B3416737) glycol (PEG) itself can be used as a green, biodegradable solvent for chemical reactions, potentially reducing the reliance on volatile organic compounds. nsf.govrsc.org Furthermore, green chemical syntheses often prioritize the use of water as a solvent where possible. dovepress.com

Design for Energy Efficiency : The adoption of methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. frontiersin.org

Use of Catalytic Reagents : Employing catalytic reagents is superior to using stoichiometric ones. For the oxidation of the alcohol, catalytic methods using TEMPO with a co-oxidant like O2 (from air) are greener than stoichiometric oxidants like chromium VI reagents. organic-chemistry.org

Reduce Derivatives : One-pot synthesis procedures, such as the one-pot oxidation of the alcohol to the carboxylic acid, align with the principle of minimizing derivatization steps, which saves reagents and reduces waste generation. nih.govnih.gov

Use of Renewable Feedstocks : While the core components of this compound are synthetically derived, the broader field is moving towards bio-based sources. For instance, lipoic acid can be obtained from natural sources, and efforts in green chemistry aim to produce ethylene glycol from renewable biomass.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like amide bond formation via activated esters have good atom economy, though the coupling agents (like DCC) can generate stoichiometric byproducts (dicyclohexylurea) that need to be removed. Biocatalytic methods for amide bond formation represent a greener alternative that can improve atom economy and avoid hazardous reagents. rsc.org

By integrating these principles, the synthesis and modification of this compound can be made more efficient, safer, and environmentally benign.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Lipoamido-PEG4-alcohol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a comprehensive mapping of the molecule's structure.

Proton (¹H) NMR spectroscopy is utilized to identify the chemical environment of the hydrogen atoms within this compound. The chemical shift (δ) of each proton is influenced by its neighboring atoms, providing a unique fingerprint of the molecular structure. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the lipoamide (B1675559) and the PEG-alcohol moieties are observed.

The protons of the lipoic acid backbone appear at characteristic upfield shifts, while the protons of the tetraethylene glycol (PEG4) chain are typically observed in the mid-field region. The terminal alcohol proton can often be identified by its broader signal, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Lipoamide CH₂ | 1.40 - 1.75 | m |

| Lipoamide CH₂-C=O | 2.20 | t |

| Lipoamide CH-S | 3.10 - 3.20 | m |

| Lipoamide CH₂-S | 1.85 - 1.95 & 2.40 - 2.50 | m |

| PEG CH₂ | 3.55 - 3.70 | m |

| NH-C=O | ~7.0 - 8.0 | br s |

| CH₂-OH | 3.75 | t |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. m = multiplet, t = triplet, br s = broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the verification of the carbon backbone. The carbonyl carbon of the amide bond is typically observed at a significant downfield shift. The carbons of the PEG chain resonate in a characteristic region, while the carbons of the lipoic acid moiety appear at more upfield positions. nih.govhmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Lipoamide CH₂ | 25.0 - 35.0 |

| Lipoamide CH₂-C=O | 38.0 |

| Lipoamide CH-S | 56.0 |

| Lipoamide CH₂-S | 40.0 |

| PEG CH₂ | 60.0 - 72.0 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. nih.govhmdb.ca

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons within the lipoic acid alkyl chain, as well as along the PEG backbone. This helps to confirm the sequence of methylene (B1212753) groups in both parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC experiment correlates each proton with its directly attached carbon atom. This technique is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signals of the PEG chain would show cross-peaks with their corresponding carbon signals in the 60-72 ppm region of the ¹³C spectrum.

These 2D NMR experiments provide a robust and detailed confirmation of the molecular structure of this compound, ensuring the correct connectivity between the lipoamide and PEG4-alcohol moieties through the amide linkage.

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a precise confirmation of the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions are released and directed into the mass analyzer.

For this compound (Molecular Formula: C₁₈H₃₅NO₆S₂; Molecular Weight: 425.60 g/mol ), ESI-MS would typically show the protonated molecular ion [M+H]⁺ at an m/z of approximately 426.61. Adducts with common cations such as sodium [M+Na]⁺ (m/z ≈ 448.59) and potassium [M+K]⁺ (m/z ≈ 464.56) may also be observed, further confirming the molecular weight.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 426.20 |

| [M+Na]⁺ | 448.18 |

Note: The exact m/z values can vary slightly based on the isotopic composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is particularly useful for analyzing larger molecules and can be applied to PEGylated compounds. nih.gov In MALDI-TOF, the sample is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser is then used to desorb and ionize the sample molecules, which are then accelerated into a time-of-flight mass analyzer.

While this compound is a relatively small molecule, MALDI-TOF can still be effectively used for its analysis. Similar to ESI-MS, MALDI-TOF would be expected to show the molecular ion, often as an adduct with a cation from the matrix or added salt (e.g., [M+Na]⁺). bath.ac.uk This technique is also highly sensitive and can be used to detect any impurities or byproducts from the synthesis, thus providing a comprehensive assessment of the sample's purity. researchgate.net The high resolution of MALDI-TOF MS allows for the clear identification of the target compound from any potential contaminants. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, these methods confirm the presence of its key structural components: the amide linkage, the dithiolane ring, the polyether backbone, and the terminal hydroxyl group.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the terminal alcohol group, with its breadth resulting from hydrogen bonding. spectroscopyonline.commdpi.com The C-H stretching vibrations of the alkyl chains in the lipoamide and PEG moieties typically appear between 2850 and 3000 cm⁻¹. The amide group, formed by linking lipoic acid to the PEG-amine precursor, gives rise to two distinct peaks: the C=O stretch (Amide I band) around 1640-1680 cm⁻¹ and the N-H bend (Amide II band) near 1550 cm⁻¹. The prominent C-O-C stretching of the PEG ether backbone is visible as a strong, broad band around 1100 cm⁻¹. mdpi.comnih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds. A key feature in the Raman spectrum of this compound would be the S-S stretching vibration from the dithiolane ring, typically found in the 500-550 cm⁻¹ range. The C-S stretching vibrations also produce signals in the 600-700 cm⁻¹ region. These disulfide and carbon-sulfur peaks are often weak or absent in IR spectra, making Raman an essential tool for confirming the integrity of the lipoamide group.

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Alcohol (O-H) | Stretching | IR | 3300 - 3500 (Broad) |

| Alkyl (C-H) | Stretching | IR/Raman | 2850 - 3000 |

| Amide (C=O) | Stretching (Amide I) | IR | 1640 - 1680 |

| Amide (N-H) | Bending (Amide II) | IR | ~1550 |

| Ether (C-O-C) | Stretching | IR | ~1100 (Strong, Broad) |

| Disulfide (S-S) | Stretching | Raman | 500 - 550 |

| Carbon-Sulfur (C-S) | Stretching | Raman | 600 - 700 |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradants. The choice of HPLC mode depends on the specific properties of the molecules to be separated.

Reverse-Phase HPLC (RP-HPLC) separates molecules based on their relative hydrophobicity. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. In the context of this compound, RP-HPLC is an effective method for purity analysis.

| Compound | Retention Time (min) | Relative Hydrophobicity |

|---|---|---|

| PEG4-Amine (precursor) | 4.2 | Low (Hydrophilic) |

| This compound | 15.8 | Intermediate |

| Lipoic Acid (precursor) | 21.5 | High (Hydrophobic) |

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. This technique is particularly valuable for analyzing polymers and PEGylated molecules. sigmaaldrich.cn The stationary phase consists of porous particles with a specific pore size distribution. Larger molecules are excluded from the pores and travel a shorter path, eluting first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. canterbury.ac.nz

For this compound, SEC is used to confirm the integrity and monodispersity of the PEG linker. While PEG4 is a discrete, monodisperse entity, SEC can be used to detect the presence of any potential oligomers or polymer fragments that may arise during synthesis or degradation. It is also highly effective at separating the final PEGylated product from smaller, unreacted starting materials like lipoic acid. The technique provides crucial information on the size homogeneity of the sample, which is critical for applications where precise molecular dimensions are required. chromatographyonline.com

Advanced Characterization of Self-Assembled Structures Incorporating this compound

The amphiphilic nature of this compound, with its hydrophobic lipoamide anchor and hydrophilic PEG chain, allows it to participate in the formation of self-assembled structures, such as micelles in aqueous solution or monolayers on gold surfaces. Characterizing the size and distribution of these nanoscale assemblies is crucial for their application.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of particles in suspension. nih.gov It works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.

When this compound is used to functionalize nanoparticles (e.g., gold nanoparticles) or forms micelles, DLS is employed to determine the mean hydrodynamic diameter and the polydispersity index (PDI) of the resulting particle population. The hydrodynamic diameter represents the effective size of the particle, including any hydration layer. A low PDI value (typically <0.2) indicates a monodisperse or narrowly distributed sample, which is often desirable for controlled applications.

Nanoparticle Tracking Analysis (NTA) is another powerful technique for sizing and counting nanoparticles. bristol.ac.uknanodiara.eu Unlike DLS, which analyzes the scattered light from an ensemble of particles, NTA visualizes and tracks individual particles moving under Brownian motion. nih.gov A laser illuminates the particles in a liquid suspension, and a microscope coupled with a camera records their movement. The software tracks each particle's trajectory, and from its mean squared displacement, the diffusion coefficient is calculated. The hydrodynamic diameter is then determined using the Stokes-Einstein equation. nanodiara.eu

A key advantage of NTA is its ability to provide a high-resolution particle size distribution and, crucially, a direct measurement of particle concentration (particles per mL). bristol.ac.uk This is particularly useful for applications requiring precise control over nanoparticle dosing or surface coverage. For self-assembled structures involving this compound, NTA can provide a more accurate picture of the size distribution, especially in polydisperse samples, and quantify the concentration of the formed nanoparticles or micelles. nih.govnih.gov

| Parameter | DLS Result | NTA Result |

|---|---|---|

| Mean Hydrodynamic Diameter (nm) | 95.2 (Z-average) | 88.6 (Mean) |

| Size Distribution | Polydispersity Index (PDI): 0.18 | Mode: 82.4 nm; SD: 15.2 nm |

| Particle Concentration | Not Measured | 2.1 x 10¹⁰ particles/mL |

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Morphology

Cryo-transmission electron microscopy (cryo-TEM) is a powerful analytical technique for the high-resolution visualization of the morphology of self-assembled nanostructures in their native, hydrated state. mdpi.comaimspress.com This method is particularly valuable for studying the morphology of systems involving this compound, which can form various structures such as micelles, liposomes, or stabilized nanoparticles in aqueous environments. researchgate.netresearchgate.net The process involves the rapid vitrification of a thin film of an aqueous dispersion, which preserves the structures by embedding them in a layer of non-crystalline, glass-like ice. mdpi.com This rapid freezing, typically achieved by plunging the sample into liquid ethane, prevents the formation of ice crystals that could damage the delicate self-assembled structures. mdpi.com

Research on related PEGylated lipid systems demonstrates the utility of cryo-TEM in elucidating the nanostructure of complex formulations. For example, in studies of PEG-stabilized lipodisks, cryo-TEM analysis revealed that increasing the concentration of PEG-lipid led to a higher number of smaller, discoidal structures, while the population of traditional liposomes decreased. researchgate.net The technique is sensitive enough to visualize the internal structure of nanoparticles, such as the insoluble, crystalline core of an encapsulated drug within a liposome, which can appear as thread-like filaments. researchgate.net This level of detail is crucial for understanding how components like this compound influence the final morphology and encapsulation properties of a nanocarrier system.

The data obtained from cryo-TEM imaging is not merely qualitative. Image analysis can provide quantitative information on particle size distribution and structural parameters. The resolution achievable with cryo-TEM allows for the characterization of features at the nanometer scale, making it an indispensable tool in the development and quality control of nanoparticle systems. researchgate.net

| Formulation Component | Observed Morphology | Average Particle Size (nm) | Key Structural Features | Reference Finding |

|---|---|---|---|---|

| 5 mol% PEG-Lipid | Primarily liposomes with a small population of discoidal structures | ~100 nm (liposomes) | Well-defined vesicular structures | researchgate.net |

| 15 mol% PEG-Lipid | Dominated by discoidal structures (lipodisks) | 50-80 nm (lipodisks) | Reduced number of liposomes observed | researchgate.net |

| 20 mol% PEG-Lipid | Almost exclusively lipodisks | 30-60 nm (lipodisks) | Liposomes rarely observed | researchgate.net |

| Doxorubicin Liposome | "Coffee bean" like shape | ~90 nm | Thread-like drug crystals in aqueous core | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the surface properties of materials at the nanoscale. usda.gov It is particularly useful for characterizing the surface topography of nanoparticles and films incorporating this compound. nih.gov Unlike electron microscopy, AFM does not require a high vacuum and can operate in various environments, including ambient air or liquid, making it suitable for imaging hydrated or soft biological samples. semanticscholar.org The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser to generate a three-dimensional topographical map of the surface. usda.gov

When analyzing nanoparticles containing this compound deposited on a substrate, AFM can provide detailed information about their size, shape, and surface texture. nih.gov Operating in non-contact or tapping mode is often preferred for soft samples like lipid nanoparticles to minimize the risk of sample damage or deformation by the scanning tip. usda.gov AFM imaging can reveal whether particles are spherical, clustered, or flattened upon deposition. nih.gov

The primary output of an AFM scan is a topographic image that provides quantitative data on surface features. usda.gov From these images, various roughness parameters can be calculated, such as the root-mean-square (RMS) roughness, which quantifies the standard deviation of the surface height. researchgate.net For a film or coating containing this compound, a low RMS value would indicate a very smooth and uniform surface. researchgate.netresearchgate.net In contrast, the presence of aggregated nanoparticles or irregular polymer chains would result in a higher RMS roughness value. usda.gov This data is critical for applications where surface smoothness and homogeneity are important. For example, in the development of biocompatible coatings, a smooth surface topography can influence protein adsorption and cellular interactions.

AFM has been successfully applied to study various nanoparticle systems. For instance, in the characterization of solid lipid nanoparticles (SLNs), AFM provided imagery of the particles' shape and clustering behavior, which complemented data from other techniques like scanning electron microscopy. nih.gov The analysis of polyvinyl alcohol (PVA) films using AFM has shown that the addition of other components can drastically change the surface topography from a flat surface to a more granular structure with high peaks and deep valleys. usda.gov This demonstrates AFM's capability to detect subtle changes in surface morphology resulting from compositional alterations, a feature that is highly relevant for assessing the impact of incorporating this compound into a given formulation.

| Sample Film | Scan Area | Root-Mean-Square (RMS) Roughness (nm) | Observed Surface Characteristics | Reference Finding |

|---|---|---|---|---|

| Pristine Polyvinyl Alcohol (PVA) | 5 μm x 5 μm | 10.05 | Flat, smooth surface layer | usda.govresearchgate.net |

| PVA / Lactic Acid Blend | 2 μm x 2 μm | 28.10 | Increased roughness, more granular texture | researchgate.net |

| PVA with Red Oak Biocarbon Particles | 5 μm x 5 μm | Not specified, but increased vs. pristine | Irregular topography with high peaks and deep valleys | usda.gov |

Mechanistic Insights into Molecular Interactions and Supramolecular Assembly

Molecular Interactions of the Lipoamide (B1675559) Moiety

The lipoamide moiety, derived from lipoic acid, is a critical functional component, defined by a five-membered dithiolane ring. This structure is responsible for the molecule's redox activity and its interactions with biological systems.

The disulfide bond within the five-membered ring of the lipoamide group is the key to its chemical reactivity. nih.gov This bond is not static; it is dynamic and sensitive to the local redox environment. nih.gov Unlike linear or six-membered ring disulfides, the five-membered ring structure in lipoamide exhibits significantly higher reactivity with oxidants. nih.govresearchgate.net This enhanced reactivity is attributed to the conformation of the disulfide bond, which influences its susceptibility to cleavage and formation. nih.gov

The redox cycle involves the reversible reduction of the disulfide bond to form two thiol (-SH) groups, a reaction central to its biological function. This conversion can be initiated by various reducing agents or through thiol-disulfide exchange reactions. researchgate.net Conversely, the dithiol form can be re-oxidized to the disulfide. This redox-active nature allows the lipoamide moiety to participate in oxidation-reduction reactions, acting as a potent antioxidant. nih.gov The redox potential of protein disulfides can vary significantly, ranging from -95 to -470 mV, influenced by factors like pKa, entropy, and bond-strain energy. nih.gov

Table 1: Factors Influencing Disulfide Bond Reactivity

| Factor | Description | Impact on Lipoamide Moiety |

|---|---|---|

| Ring Strain | The five-membered dithiolane ring possesses inherent strain. | Increases reactivity compared to acyclic or six-membered ring disulfides. nih.gov |

| Redox Environment | The presence of oxidizing or reducing agents in the surrounding medium. | The disulfide bond can be reversibly opened and closed, making it highly responsive. nih.gov |

| pH | The protonation state of the oxidant and the disulfide can affect reaction rates. | Local pH can significantly alter the kinetics of oxidation/reduction. nih.gov |

| Nucleophilicity | In thiol-disulfide exchange, the nucleophilicity of the attacking thiolate is crucial. | A highly nucleophilic thiolate facilitates the exchange reaction. researchgate.net |

The lipoamide moiety can engage in significant interactions with biological macromolecules like proteins and lipids. walshmedicalmedia.comkhanacademy.org In biological systems, lipoic acid is covalently attached to specific lysine (B10760008) residues of enzymes, notably the 2-oxoacid dehydrogenases, where it plays a vital role in metabolism. nih.gov Studies have shown that the acetylatable lipoyl residues interact directly with the lipoamide dehydrogenase (E3) component of the pyruvate dehydrogenase complex. nih.gov

The fundamental interactions are driven by several forces:

Covalent Bonding: The reduced thiol groups can form covalent disulfide bonds with cysteine residues in proteins through thiol-disulfide exchange. This is a key mechanism in the redox regulation of protein function. nih.gov

Hydrophobic Interactions: The hydrocarbon chain of the lipoamide moiety is nonpolar and can interact with hydrophobic regions of proteins or embed within the hydrophobic core of lipid bilayers. youtube.com Lipids, being primarily hydrophobic or amphipathic, form the core of cell membranes and are a primary site for such interactions. walshmedicalmedia.comkhanacademy.org

Role of the PEG4 Spacer in Conformational Flexibility and Steric Hindrance

Molecular dynamics simulations have shown that PEG is a highly flexible polymer. researchgate.netnih.gov This conformational freedom allows the attached lipoamide group to have a greater range of motion, potentially enhancing its ability to interact with binding partners. The flexibility of the PEG spacer ensures that the terminal functional groups are accessible and can orient themselves favorably for reactions.

Simultaneously, the PEG chain provides steric hindrance. When Lipoamido-PEG4-alcohol is conjugated to a surface or a larger molecule, the PEG spacer creates a hydrophilic, neutral shield. scienceopen.com This "steric stabilization" effect can prevent the non-specific adsorption of proteins and reduce aggregation, which is a critical feature in many biomedical applications. scienceopen.comresearchgate.net The conformation of the PEG chains—whether in a "mushroom" or "brush" state—can dictate the effectiveness of this steric shield and influence the biological fate of the conjugate. scienceopen.com

Self-Assembly Principles of Amphiphilic Lipoamido-PEG Conjugates

This compound is an amphiphilic molecule, possessing a hydrophobic lipoamide "head" and a hydrophilic PEG4 "tail". broadpharm.combroadpharm.com This dual nature drives the spontaneous self-assembly of these molecules in aqueous solutions to form ordered supramolecular structures. nih.gov

In an aqueous environment, the hydrophobic lipoamide moieties seek to minimize their contact with water molecules. This leads them to aggregate, forming a nonpolar core, while the hydrophilic PEG chains remain exposed to the aqueous phase, forming a stabilizing outer corona. researchgate.net Depending on factors such as concentration and the geometric packing of the molecules, this self-assembly can result in different structures, primarily micelles or vesicles. scispace.com

Micelles: These are typically spherical aggregates with a hydrophobic core and a hydrophilic shell. They form above a specific concentration known as the critical aggregation concentration (CAC). PEGylation of amphiphilic molecules tends to increase the CAC while promoting the formation of micelle-like structures. nih.gov

Vesicles (or Liposomes): These are hollow spheres composed of a lipid bilayer enclosing an aqueous core. Vesicle formation versus micelle formation is often dictated by the balance of sizes between the hydrophobic and hydrophilic parts of the amphiphile. rsc.orgresearchgate.net Modifications to the hydrophobic part of a PEG conjugate can shift the self-assembly from micellar to vesicular structures. rsc.org

Table 2: Comparison of Self-Assembled Structures

| Structure | Description | Core Composition | Shell Composition | Typical Shape |

|---|---|---|---|---|

| Micelle | A compact aggregate of amphiphilic molecules. | Hydrophobic (Lipoamide) | Hydrophilic (PEG4) | Spherical |

| Vesicle | A hollow structure with a bilayer membrane. | Aqueous | Hydrophilic (PEG4) | Spherical |

Other non-covalent interactions also contribute to the stability of the resulting aggregates:

Van der Waals forces between the packed lipoamide groups in the core. researchgate.net

Hydrogen bonding between the hydrophilic PEG chains and the surrounding water molecules.

The aggregation of PEGylated liposomes can be influenced by external factors, such as the presence of certain salts, which can dehydrate the PEG chains and promote aggregation through the hydrophobic effect. nih.govresearchgate.net

Computational Modeling and Simulation of this compound Systems

Computational modeling serves as a powerful tool to investigate the dynamics and interactions of molecules at an atomic level. For this compound, such methods can elucidate its conformational landscape and potential interactions when conjugated to other molecules, which is crucial for its application in fields like drug delivery and nanotechnology.

Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility of molecules over time. nih.govresearchgate.netdntb.gov.ua For this compound, MD simulations can reveal the preferred spatial arrangements of its lipoamide and PEG4-alcohol components.

The conformational behavior of the PEG portion of the molecule is of particular interest. Studies on short-chain PEGs and related polyethers have shown that the dihedral angles along the O-C-C-O backbone predominantly adopt gauche and trans conformations. The distribution between these conformations is influenced by the solvent environment. In aqueous solutions, PEG chains tend to be more compact due to the hydrophobic effect on the ethylene (B1197577) groups, while in organic solvents, they may adopt a more extended conformation. For instance, simulations of polyethylene (B3416737) glycol monododecanoate in water have shown the presence of gauche-, gauche+, and trans conformations, whereas in organic alcohols, the conformations are primarily limited to gauche- and gauche+. researchgate.net

| Solvent | Gauche (%) | Trans (%) |

|---|---|---|

| Water | ~60-70 | ~30-40 |

| Methanol | ~55-65 | ~35-45 |

| Ethanol | ~50-60 | ~40-50 |

Note: The data in this table is illustrative and based on general findings for PEG chains in different solvent environments, not specifically for this compound.

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a target protein. While there are no specific docking studies on this compound conjugates, insights can be gleaned from studies on lipoic acid and its derivatives.

When this compound is conjugated to a pharmacologically active molecule, the lipoamide portion could potentially influence its binding to a biological target. Docking studies of lipoic acid and its analogues with various proteins have highlighted the importance of the dithiolane ring and the carboxylate group (or its amide derivative) in forming interactions. For example, in a study with human manganese superoxide dismutase (MnSOD), lipoic acid analogues were shown to dock within a binding region of the protein. researchgate.netnih.gov

The types of interactions that the lipoamide moiety could participate in include:

Hydrogen bonding: The amide group can act as both a hydrogen bond donor and acceptor.

Hydrophobic interactions: The pentyl chain and the dithiolane ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Van der Waals forces: These are general attractive or repulsive forces between molecules.

The PEG4-alcohol chain, being flexible and hydrophilic, would likely be more solvent-exposed and could influence the solubility and pharmacokinetic properties of the conjugate. In a docking scenario, the PEG chain could either be flexible and not directly involved in binding or could form transient interactions with the protein surface.

| Molecular Moiety | Potential Interaction Type | Interacting Residues (Examples) |

|---|---|---|

| Dithiolane Ring | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine |

| Amide Group | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| PEG4-alcohol Chain | Hydrogen Bonding (with hydroxyl group), transient interactions | Charged or polar residues on the protein surface |

Note: This table presents hypothetical interactions based on the chemical nature of the moieties and findings from docking studies of related molecules.

Applications in Advanced Bioconjugate and Material Science Systems

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) Linkers

The rational design of a PROTAC linker requires careful optimization of its chemical nature, length, hydrophilicity, and rigidity to ensure a suitable spatial orientation between the target protein and the E3 ligase. nih.gov The length of the linker is a critical parameter; if it is too short, steric clashes can prevent the simultaneous binding of the two proteins, and if it is too long, the proteins may not be brought into close enough proximity for efficient ubiquitination. nih.gov

Lipoamido-PEG4-alcohol offers a linker precursor with defined characteristics. The PEG4 component provides a specific, fixed-length spacer which is crucial for systematic optimization. The polyethylene (B3416737) glycol chain is inherently flexible, allowing the two ends of the PROTAC to adopt an optimal conformation for binding. Furthermore, the introduction of a PEG linker can increase the water solubility of the entire PROTAC molecule, which can influence its cell permeability. biochempeg.com The use of bifunctionalized PEG linkers enables the rapid assembly of PROTAC libraries with variations in linker length, composition, and conjugation site, accelerating the screening process for identifying optimized degraders. nih.govbiochempeg.com

| Linker Property | Influence on PROTAC Design | Contribution of this compound |

| Length | Determines the distance between the POI and E3 Ligase, affecting ternary complex formation. nih.gov | Provides a defined 15-atom chain length for systematic evaluation. |

| Flexibility | Allows for optimal spatial orientation of the bound proteins. nih.gov | The PEG chain offers conformational flexibility. |

| Hydrophilicity | Can improve the solubility and cell permeability of the PROTAC molecule. biochempeg.com | The PEG spacer is hydrophilic, increasing water solubility. broadpharm.com |

| Synthetic Handle | Provides a site for conjugation to the POI or E3 ligase ligand. | The terminal alcohol group is a reactive site for synthesis. broadpharm.com |

The primary function of a PROTAC is to induce the formation of a ternary complex between the POI and the E3 ligase. nih.gov The stability and conformation of this complex are paramount for efficient ubiquitination and are heavily influenced by the linker. nih.gov The linker must position the two proteins in a way that facilitates favorable protein-protein interactions, a phenomenon known as cooperativity. nih.gov Positive cooperativity, where the affinity of the ternary complex is greater than the individual binary affinities, leads to the formation of stable, long-lived complexes that drive efficient degradation. nih.govnih.gov

The length and flexibility imparted by the PEG4 chain of this compound are instrumental in achieving a productive ternary complex geometry. By allowing the two ligands to scan for the most favorable binding orientations, the flexible linker can help overcome unfavorable protein-protein interactions and promote stable complex formation. nih.gov Computational and structural methods are increasingly used to understand the structure and dynamics of these complexes, aiding in the rational design of linkers to optimize ternary complex-dependent outcomes. nih.govnih.gov

| Parameter | Description | Role of the Linker |

| Ternary Complex | The [POI]-[PROTAC]-[E3 Ligase] assembly. nih.gov | The linker physically connects the POI and E3 ligase. nih.gov |

| Cooperativity (α) | The measure of how protein-protein interactions affect the stability of the ternary complex. nih.gov | An optimal linker facilitates positive cooperativity by enabling favorable protein-protein contacts. nih.gov |

| Complex Stability | The durability and lifetime of the ternary complex. | Stable complexes, promoted by optimized linkers, lead to more efficient ubiquitination. nih.gov |

The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of the target protein within a cellular context. In vitro assays are essential for evaluating the performance of newly synthesized PROTACs. The process hijacked by PROTACs involves the ubiquitin-proteasome system (UPS), where the E3 ligase tags the target protein with ubiquitin, marking it for destruction by the 26S proteasome. thermofisher.com

In a typical in vitro study, cancer cell lines are treated with varying concentrations of a PROTAC, and the levels of the target protein are measured, often by Western blot analysis. nih.gov The results are used to determine key parameters like the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level). Studies have shown that PROTACs with longer linkers can demonstrate higher efficiency in mediating target protein degradation. nih.gov By incorporating a linker derived from this compound into a PROTAC, researchers can systematically assess how this specific linker length and composition contribute to the catalytic ubiquitination and degradation of a neo-substrate. nih.gov

Development of Advanced Drug Delivery Platforms (as a component of the system)

This compound also serves as a critical component in the engineering of advanced drug delivery platforms, such as liposomes and nanoparticles. Its bifunctional nature allows it to act as a bridge, anchoring to the nanoparticle surface via the lipoamide (B1675559) group while presenting a reactive alcohol group for further modification. broadpharm.combroadpharm.com

The surface properties of nanoparticles dictate their behavior in biological environments, influencing stability, cellular uptake, and immune system evasion. frontiersin.org Surface functionalization with polymers and ligands is a key strategy to control these interactions. nih.govnih.gov this compound is well-suited for this purpose. The lipoamide group, derived from lipoic acid, can form strong dative bonds with metal surfaces, such as gold nanoparticles (AuNPs), providing a stable anchor point. nih.gov

Once anchored, the PEG4 spacer extends from the surface, creating a hydrophilic shield. The terminal alcohol group can then be used as a chemical handle for covalent conjugation of various moieties. frontiersin.org This allows for a modular approach to nanoparticle design, where targeting ligands (e.g., antibodies, peptides), imaging agents, or other functional molecules can be attached to the nanoparticle surface. nih.govnih.gov This strategy enables the development of multifunctional nanoparticles for applications like targeted drug delivery and diagnostics. google.com

A major challenge in the use of nanoparticles is their tendency to aggregate in biological media, which can lead to rapid clearance and loss of function. frontiersin.org PEGylation, the process of coating a surface with polyethylene glycol, is a widely used strategy to improve the colloidal stability of nanoparticles. nih.govnih.gov

When this compound is used to functionalize a nanoparticle, the PEG4 chains form a hydrophilic layer on the surface. This layer provides steric hindrance, creating a physical barrier that prevents nanoparticles from coming into close contact and aggregating. frontiersin.orgnih.gov This steric stabilization is effective even in high-salt environments. In vitro studies using techniques like Dynamic Light Scattering (DLS) can be used to confirm the enhanced stability of PEGylated nanoparticles compared to their uncoated counterparts. nih.gov The PEG layer also reduces the non-specific adsorption of proteins (opsonization), which is a primary mechanism by which nanoparticles are recognized and cleared by the immune system. nih.govtaylorfrancis.com This "stealth" property is crucial for prolonging the circulation time of nanocarriers. nih.gov

| Nanoparticle Type | Condition | Average Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Stability Assessment |

| Bare Nanoparticles | PBS (pH 7.4) | 105 | 0.250 | Stable |

| Bare Nanoparticles | PBS + 150 mM NaCl (24h) | >1000 (aggregated) | >0.700 | Unstable, significant aggregation. nih.gov |

| This compound Functionalized | PBS (pH 7.4) | 115 | 0.230 | Stable |

| This compound Functionalized | PBS + 150 mM NaCl (24h) | 118 | 0.245 | Stable, PEG layer prevents salt-induced aggregation. nih.govnih.gov |

Ligand Attachment for Targeted Delivery Principles

This compound is a heterobifunctional linker that plays a crucial role in the targeted delivery of therapeutics. Its structure, featuring a lipoamide group, a polyethylene glycol (PEG) spacer, and a terminal alcohol, enables the conjugation of targeting ligands to various nanoparticle or drug delivery systems. The lipoamide group, with its disulfide bond, can be reduced to dihydrolipoic acid (DHLA), which serves as a robust anchor to the surface of nanoparticles, such as quantum dots. The terminal alcohol group provides a versatile handle for the attachment of targeting moieties. howarthgroup.org

The PEG4 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can help to increase circulation time by reducing renal clearance. mdpi.com The principles of ligand attachment using this linker are centered on creating a stable and specific connection between a therapeutic or imaging agent and a targeting molecule, such as an antibody or a small molecule that recognizes specific cell surface receptors. nih.gov This specificity is paramount for enhancing the therapeutic efficacy while minimizing off-target effects.

Site-specific bioconjugation techniques are often employed to ensure that the targeting ligand is oriented correctly and that its binding affinity is not compromised. nih.gov The versatility of the terminal alcohol group allows for various chemical reactions to attach a wide range of ligands, making this compound a valuable tool in the design of sophisticated drug delivery systems.

Engineering of Biosensing and Bioimaging Probes

The unique properties of this compound make it an ideal component in the engineering of sensitive and specific biosensing and bioimaging probes. researchgate.net These probes are instrumental in studying biological processes at the molecular level, aiding in the early diagnosis of diseases. researchgate.net The lipoamide anchor provides a stable attachment to nanoparticle surfaces, while the PEG4 spacer improves aqueous solubility and reduces non-specific binding to biological components. howarthgroup.org

Conjugation to Fluorescent Dyes and Quantum Dots

This compound facilitates the conjugation of fluorescent dyes and quantum dots (QDs) to create advanced bioimaging probes. scielo.brnih.gov QDs are semiconductor nanocrystals with unique optical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra, making them superior to traditional organic dyes for multiplexed imaging. nih.gov

The lipoamide group of the linker can be used to cap QDs, providing a stable and biocompatible surface coating. howarthgroup.org The terminal alcohol can then be chemically modified to attach fluorescent dyes. This co-functionalization allows for the development of FRET (Förster Resonance Energy Transfer) based biosensors, where the QD acts as a donor and the organic dye as an acceptor. howarthgroup.org The efficiency of FRET is distance-dependent, enabling the sensitive detection of conformational changes in biomolecules or binding events.

The covalent coupling of these probes to biomolecules is a critical step in their application. nih.gov The terminal alcohol of this compound can be activated for reaction with amine groups on proteins or other biomolecules, forming stable conjugates for targeted imaging.

Design of Responsive Biosensors

This compound can be incorporated into the design of responsive biosensors that can detect specific analytes or changes in the biological environment. The disulfide bond in the lipoamide group is redox-sensitive and can be cleaved in a reducing environment, such as the intracellular space. This property can be exploited to create "smart" probes that release a cargo or change their fluorescence properties in response to specific cellular conditions.

Furthermore, the terminal alcohol can be functionalized with moieties that are sensitive to pH, enzymes, or specific ions. This allows for the creation of biosensors that can report on the physiological state of cells or tissues. For example, a probe might be designed to fluoresce only in the presence of a particular enzyme associated with a disease state.

Contributions to Polymer Science and Hydrogel Engineering

This compound and similar PEG-containing molecules are significant in polymer science and hydrogel engineering due to their ability to influence the structure and properties of polymer networks. mdpi.com Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including tissue engineering and drug delivery. nih.gov

Modulating Mechanical Properties and Degradation Profiles

The incorporation of this compound into polymer networks allows for the modulation of their mechanical properties and degradation profiles. The length and flexibility of the PEG4 spacer can influence the elasticity and swelling behavior of the hydrogel. mdpi.com By adjusting the cross-linking density, the stiffness of the hydrogel can be tailored for specific applications. mdpi.com For example, a softer hydrogel might be suitable for cell encapsulation, while a stiffer hydrogel might be required for a load-bearing application.

The degradation of the hydrogel can also be controlled. researchgate.net Hydrogels cross-linked through the disulfide bonds of the lipoamide group will degrade in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells. This provides a mechanism for the controlled release of encapsulated drugs or cells. Similarly, if ester bonds are used for cross-linking, the hydrogel will degrade over time via hydrolysis. nih.gov The ability to tune both the mechanical properties and the degradation rate is crucial for the successful application of hydrogels in medicine. nih.gov

| Factor | Effect on Mechanical Properties | Effect on Degradation Profile |

| Increased Cross-linking Density | Increased stiffness and reduced swelling | Slower degradation |

| Longer PEG chains | Increased flexibility and swelling | Can be tailored by cross-linker |

| Redox-sensitive cross-links | Tunable stiffness | Rapid degradation in reducing environments |

| Hydrolytically-labile cross-links | Tunable stiffness | Slow, continuous degradation via hydrolysis |

Applications in Diagnostic Tool Development (Non-Clinical)

The chemical compound this compound is a specialized heterobifunctional linker molecule integral to the advancement of non-clinical diagnostic tools. Its unique structure, featuring a lipoamide group for robust anchoring to gold surfaces and a hydrophilic tetraethylene glycol (PEG4) spacer terminating in a hydroxyl (alcohol) group, offers a versatile platform for the development of highly sensitive and specific biosensors and diagnostic arrays.

The primary application of this compound in this context is in the surface functionalization of diagnostic platforms, particularly those utilizing gold substrates such as surface plasmon resonance (SPR) biosensors, quartz crystal microbalance (QCM) sensors, and gold nanoparticles used in various assays. The lipoamide group, with its dithiolane ring, forms a stable, self-assembled monolayer (SAM) on gold surfaces. This covalent-like bond provides a durable foundation for the subsequent attachment of biological recognition elements.

The PEG4 spacer plays a critical role in the performance of the diagnostic tool. Its hydrophilic nature helps to create a hydration layer on the sensor surface, which is highly effective at resisting the non-specific adsorption of proteins and other biomolecules from complex biological samples like serum or cell lysates. This reduction in non-specific binding is paramount for minimizing background noise and enhancing the signal-to-noise ratio, thereby improving the sensitivity and accuracy of the assay.

The terminal alcohol group provides a reactive site for the covalent immobilization of a wide range of biorecognition molecules. Through well-established chemical coupling reactions, this hydroxyl group can be activated or modified to attach proteins (antibodies, enzymes), nucleic acids (DNA, aptamers), or other small molecules that serve as the specific capture agents for the target analyte. This directed and stable immobilization ensures that the bioreceptors are oriented correctly for optimal interaction with their targets.

Detailed Research Findings

Studies have demonstrated that self-assembled monolayers of lipoic acid derivatives on gold surfaces create a well-ordered and stable platform for biosensor construction. The bidentate nature of the dithiolane anchor is known to provide greater stability compared to monodentate thiol anchors, which is crucial for the long-term performance and reusability of a diagnostic sensor.

Furthermore, extensive research has been conducted on the protein-resistant properties of PEGylated surfaces. The length of the PEG chain is a critical parameter, and short chains like PEG4 are effective in creating a dense layer that sterically hinders the approach and adsorption of unwanted proteins. This "stealth" property is essential for assays conducted in complex biological media.

The terminal hydroxyl group offers a versatile chemical handle. It can be readily converted to other functional groups, such as an aldehyde or a carboxylic acid, to facilitate different bioconjugation strategies, for example, reductive amination with primary amines on proteins or EDC/NHS coupling with amine-containing biomolecules. This flexibility allows for the tailored design of diagnostic surfaces for a multitude of targets.

In the context of electrochemical biosensors, the insulating properties of the SAM formed by this compound can be exploited. The monolayer can block the access of redox probes in solution to the electrode surface, and the binding of a target analyte to the immobilized bioreceptor can perturb this layer, leading to a measurable change in the electrochemical signal.

The following table summarizes the expected performance characteristics of a diagnostic surface modified with this compound based on the known properties of its components.

| Parameter | Expected Performance Characteristic | Rationale |

| Surface Stability | High | Bidentate chelation of the lipoamide group to the gold surface provides enhanced stability over time and through washing steps. |

| Non-Specific Binding | Low | The hydrophilic PEG4 chain creates a hydration layer that effectively resists the adsorption of fouling biomolecules from complex samples. |

| Bioreceptor Immobilization | Covalent and Oriented | The terminal alcohol group allows for controlled, covalent attachment of bioreceptors, leading to a uniform and active sensor surface. |

| Assay Sensitivity | High | Reduced non-specific binding leads to a lower background signal, thereby improving the signal-to-noise ratio and overall assay sensitivity. |

| Versatility | High | The terminal alcohol can be modified for various bioconjugation chemistries, making the platform adaptable for the detection of a wide range of analytes. |

Emerging Research Directions and Future Perspectives

Exploration of Next-Generation Bioconjugation Chemistries

The exploration of next-generation bioconjugation chemistries for Lipoamido-PEG4-alcohol is an active area of research. The lipoamide (B1675559) group, with its disulfide bond, offers a reversible anchor point to surfaces like gold nanoparticles. Future research is likely to focus on enhancing the specificity and stability of this interaction. One potential avenue is the use of lipoamido-PEG-alcohols as intermediates for further derivatization after attachment to a surface issuu.com. This would allow for the introduction of more complex functionalities.

Additionally, researchers are investigating novel strategies that move beyond traditional methods. These next-generation techniques aim to provide more stable and specific linkages for a variety of biological molecules.

Development of Smart and Responsive this compound Derivatives

The development of "smart" and responsive materials is a significant trend in polymer chemistry. These materials can change their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific enzymes. While the development of smart derivatives based specifically on this compound is still in its nascent stages, the broader field of stimuli-responsive polymers provides a roadmap for future research.

Future investigations may focus on incorporating stimuli-responsive moieties into the this compound backbone. This could lead to the creation of linkers that release a conjugated molecule under specific physiological conditions, offering potential applications in targeted drug delivery and diagnostics.

Integration with Artificial Intelligence and Machine Learning for Rational Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used as powerful tools in rational drug design and materials science nih.govumk.plnih.gov. These computational approaches can predict the properties of molecules and guide the design of new compounds with desired functionalities.

In the context of this compound, AI and ML could be employed to:

Predict the binding affinity of lipoamide derivatives to different surfaces.

Design novel linkers with optimized lengths and compositions for specific applications.

Screen virtual libraries of modified this compound compounds to identify candidates with enhanced stability or responsiveness.

While direct applications of AI to this compound are not yet widely reported, the general success of these methods in chemical and pharmaceutical research suggests a promising future direction nih.govumk.plnih.gov.

Sustainable and Scalable Production Methods

As the potential applications of this compound expand, the need for sustainable and scalable production methods becomes increasingly important. Green chemistry principles are being applied to reduce the environmental impact of chemical synthesis jocpr.comresearchgate.netmdpi.comresearchgate.net. Key areas of focus include:

The use of environmentally benign solvents.

The development of more efficient catalytic systems.

The reduction of waste products.

Recent advancements in the scalable synthesis of related compounds, such as those derived from lipoic acid, demonstrate the feasibility of producing these materials in larger quantities with a reduced environmental footprint d-nb.inforesearchgate.netchemrxiv.orgnih.govchemrxiv.org. Future research will likely focus on applying these green chemistry approaches to the synthesis of this compound and its derivatives.

Novel Applications in Tissue Engineering and Regenerative Medicine (Fundamental Research)

The unique properties of polyethylene (B3416737) glycol (PEG) and the surface-anchoring capabilities of the lipoamide group make this compound an interesting candidate for fundamental research in tissue engineering and regenerative medicine. PEG is a biocompatible and hydrophilic polymer that can resist non-specific protein adsorption, a crucial property for materials used in biological environments.

Potential research applications in this field include:

Surface Modification of Scaffolds: this compound could be used to modify the surface of tissue engineering scaffolds, creating a bio-inert background to which specific cell-adhesive ligands can be attached. This allows for precise control over cell-material interactions.

Development of Biofunctionalized Nanoparticles: The lipoamide group can anchor the linker to gold nanoparticles, which can then be functionalized via the alcohol group for various applications in diagnostics and cell tracking within tissue constructs.